Killer III

Overview

Description

Aluminium oxide, also known as alumina, is a chemical compound with the formula Al₂O₃. It is a white, crystalline powder that is commonly found in nature as the mineral corundum. Aluminium oxide is widely used in various industries due to its exceptional properties, including high hardness, thermal stability, and resistance to chemical attack.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium oxide can be synthesized through several methods, including the Bayer process and the Hall-Héroult process. In the Bayer process, bauxite ore is dissolved in sodium hydroxide solution, which separates aluminium hydroxide from impurities. The aluminium hydroxide is then heated to produce aluminium oxide. The Hall-Héroult process involves the electrolysis of aluminium oxide dissolved in molten cryolite to produce pure aluminium metal.

Industrial Production Methods: In industrial settings, aluminium oxide is produced on a large scale using the Bayer process. Bauxite ore is first crushed and mixed with sodium hydroxide solution. The mixture is then heated under pressure, causing the aluminium hydroxide to dissolve. The resulting solution is cooled, and aluminium hydroxide precipitates out. This precipitate is filtered, washed, and calcined at high temperatures to produce aluminium oxide.

Chemical Reactions Analysis

Types of Reactions: Aluminium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is amphoteric, meaning it can react with both acids and bases.

Common Reagents and Conditions:

Oxidation: Aluminium oxide can be oxidized to form aluminium hydroxide in the presence of water and oxygen.

Reduction: Aluminium oxide can be reduced to aluminium metal using reducing agents such as carbon or hydrogen at high temperatures.

Substitution: Aluminium oxide can react with acids to form aluminium salts and water.

Major Products Formed:

Oxidation: Aluminium hydroxide (Al(OH)₃)

Reduction: Aluminium metal (Al)

Substitution: Aluminium salts (e.g., aluminium chloride, AlCl₃)

Scientific Research Applications

Aluminium oxide has numerous scientific research applications, including:

Chemistry: Used as a catalyst and catalyst support in various chemical reactions.

Biology: Employed in chromatography for the separation and purification of biological molecules.

Medicine: Utilized in dental and orthopedic implants due to its biocompatibility and mechanical strength.

Industry: Used as an abrasive in sandpaper and as a refractory material in furnaces and kilns.

Mechanism of Action

Aluminium oxide can be compared with other metal oxides such as titanium dioxide and zinc oxide. While all three compounds have antimicrobial properties, aluminium oxide is unique due to its amphoteric nature and high thermal stability. Titanium dioxide is widely used as a photocatalyst, and zinc oxide is known for its use in sunscreens and as an antibacterial agent.

Comparison with Similar Compounds

- Titanium dioxide (TiO₂)

- Zinc oxide (ZnO)

- Magnesium oxide (MgO)

Biological Activity

Killer III is a compound that has garnered attention in research for its biological activity, particularly in the context of antimicrobial and anticancer properties. This article explores the biological mechanisms, efficacy, and potential applications of this compound, drawing from diverse sources and studies.

Overview of this compound

This compound refers to a specific type of killer yeast that secretes proteinaceous toxins capable of inhibiting the growth of various microorganisms, including bacteria and fungi. These yeasts are primarily studied for their potential in biocontrol and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to produce killer toxins. These toxins exhibit a lethal effect against certain Gram-positive and Gram-negative bacteria, as well as molds and yeasts. The mechanism involves the disruption of microbial cell membranes, leading to cell lysis and death.

Key Findings:

- Toxin Production : Killer yeasts like C. versatilis J3 have shown significant production of killer toxins, which correlates with their ability to inhibit microbial growth effectively .

- Sugar Utilization : Studies indicate that these yeasts efficiently utilize sugars during fermentation, which may enhance their toxin production capabilities. For instance, C. versatilis J3 consumed 97.5% of initial sugar within 12 hours .

Efficacy Against Microorganisms

The efficacy of this compound against various pathogens has been documented through a series of experiments measuring zones of inhibition.

| Microorganism | Zone of Inhibition (mm) | Yeast Strain |

|---|---|---|

| E. coli | 25 | C. versatilis J3 |

| S. aureus | 30 | C. parapsilosis Q3 |

| Candida albicans | 20 | K. jensenii H1 |

This table illustrates the varying effectiveness of different killer yeast strains against selected microorganisms, highlighting the potential utility in clinical and agricultural settings.

Study on Antiviral Activity

Recent research has also explored the antiviral properties of compounds derived from killer peptides, which are structurally similar to those produced by killer yeasts. One study demonstrated that a specific peptide exhibited significant antiviral activity against herpes simplex virus (HSV) with an IC50 value of 13.6 μg/mL against HSV-1 . This suggests that components related to this compound may also hold promise in antiviral therapy.

Cancer Research Insights

In cancer research, compounds that enhance natural killer (NK) cell activity have been identified as potential therapeutic agents. A recent study screened numerous compounds for their ability to increase IFN-γ production in NK cells, with several candidates showing promise in enhancing immune responses against tumors . While not directly related to this compound, these findings underscore the importance of exploring biological compounds that can modulate immune activity.

Properties

IUPAC Name |

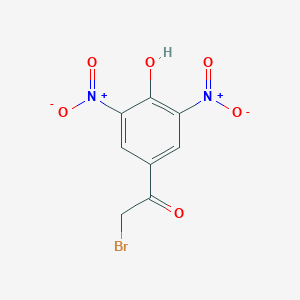

2-bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O6/c9-3-7(12)4-1-5(10(14)15)8(13)6(2-4)11(16)17/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNFNGVYNQTWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152835 | |

| Record name | alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120388-18-3 | |

| Record name | alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120388183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.